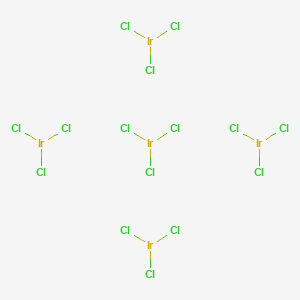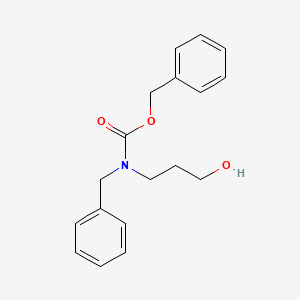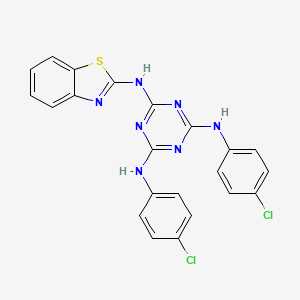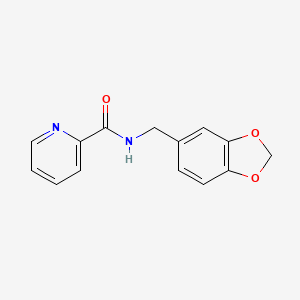![molecular formula C11H10N4O3 B12450821 [4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)
[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 3-amino-1,2,4-triazole with appropriate reagents to form the triazole ring . The phenyl group can be introduced through a nucleophilic substitution reaction, and the acetate group is often added via esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that are optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the phenyl or triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield different triazole oxides, while substitution reactions can introduce various functional groups on the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets through hydrogen bonding and dipole interactions makes it a promising candidate for drug discovery .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. For example, triazole-containing drugs like fluconazole and anastrozole have shown efficacy in treating fungal infections and certain cancers .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties. Its versatility and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of [4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the modulation of their activity. This compound may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Letrozole: Another aromatase inhibitor with a triazole ring.
Uniqueness
What sets [4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate apart from these similar compounds is its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C11H10N4O3 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
[4-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C11H10N4O3/c1-8(16)18-10-4-2-9(3-5-10)11(17)14-15-6-12-13-7-15/h2-7H,1H3,(H,14,17) |
InChI-Schlüssel |
HRYMCLQUMLJVKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NN2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B12450745.png)
![[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)

![((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12450764.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)


![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)
![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)

![10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12450829.png)

